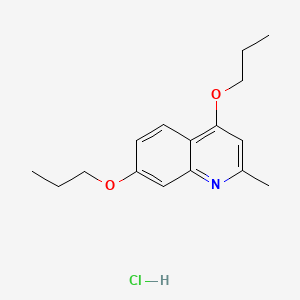
Quinaldine, 4,7-dipropoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinaldine, 4,7-dipropoxy-, hydrochloride: is a chemical compound with the molecular formula C16H22ClNO2 and a molecular weight of 295.8044 g/mol . This compound is a derivative of quinaldine, which is a methyl derivative of the heterocyclic compound quinoline . Quinaldine and its derivatives are known for their bioactivity and are used in various applications, including the preparation of dyes and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinaldine, 4,7-dipropoxy-, hydrochloride can be synthesized through various methods. One common approach involves the Skraup synthesis, which uses aniline and crotonaldehyde with sulfuric acid as a catalyst . Another method involves the Doebner-von Miller variation of the Skraup reaction, which also uses aniline but with paraldehyde . These reactions typically require high temperatures and the presence of a dehydrogenating agent .
Industrial Production Methods: Industrial production of quinaldine derivatives often involves the recovery of quinaldine from coal tar, where it is present in small quantities . The compound is then purified through rectification and hydration processes . The production methods aim to maximize yield while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Quinaldine, 4,7-dipropoxy-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds .
Scientific Research Applications
Chemistry: In chemistry, quinaldine derivatives are used as intermediates in the synthesis of various organic compounds . They are also employed in the preparation of dyes and pH indicators .
Biology: Quinaldine, 4,7-dipropoxy-, hydrochloride has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways .
Medicine: In medicine, quinaldine derivatives are explored for their potential therapeutic properties, including anti-malarial and anti-inflammatory activities .
Industry: Industrially, quinaldine derivatives are used in the manufacture of dyes, food colorants, and pharmaceuticals .
Mechanism of Action
The mechanism of action of quinaldine, 4,7-dipropoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes . Its bioactivity is attributed to its ability to interact with cellular components, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Quinidine: An alkaloid used in the treatment of arrhythmias, with a complex electrophysiological profile.
Uniqueness: Quinaldine, 4,7-dipropoxy-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its dipropoxy groups enhance its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
94113-19-6 |
|---|---|
Molecular Formula |
C16H22ClNO2 |
Molecular Weight |
295.80 g/mol |
IUPAC Name |
2-methyl-4,7-dipropoxyquinoline;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-4-8-18-13-6-7-14-15(11-13)17-12(3)10-16(14)19-9-5-2;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H |
InChI Key |
JJORDYYCFQJLAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=NC(=CC(=C2C=C1)OCCC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



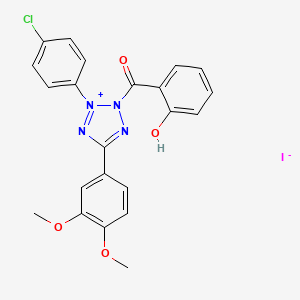
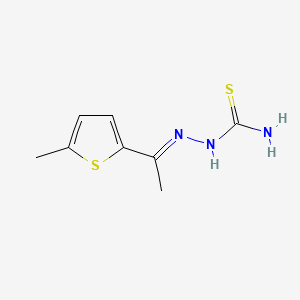
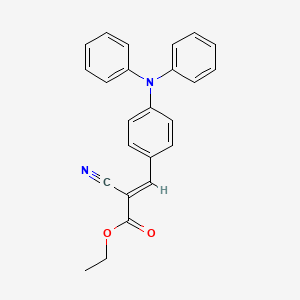
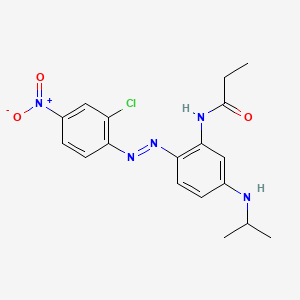
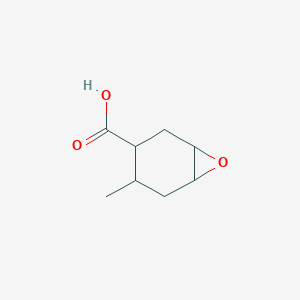

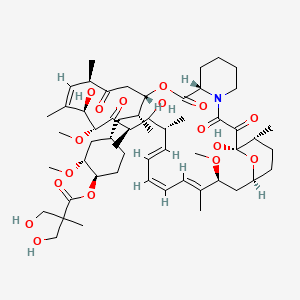
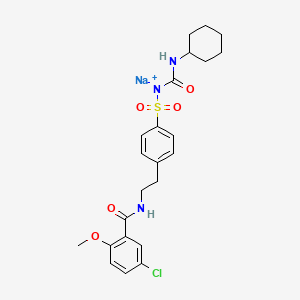
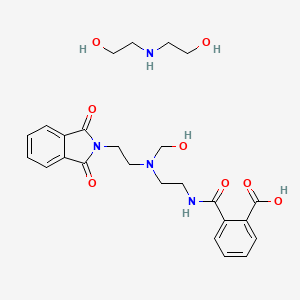

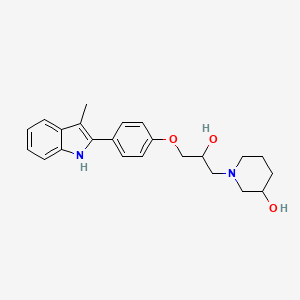
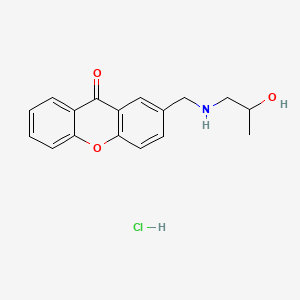
![3-[3-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12736716.png)
